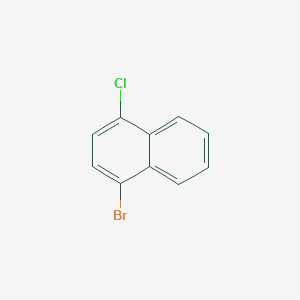

1-Bromo-4-chloronaphthalene

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-bromo-4-chloronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrCl/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUGJECZACFHDFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395843 | |

| Record name | 1-bromo-4-chloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53220-82-9 | |

| Record name | 1-bromo-4-chloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-chloronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-4-chloronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-4-chloronaphthalene (CAS No. 53220-82-9), a key halogenated naphthalene derivative. This document delves into its core chemical and physical properties, proposes a robust synthetic pathway, and outlines expected analytical characterization. Furthermore, it explores its applications as a critical intermediate in the synthesis of advanced materials for the optoelectronic, pharmaceutical, and agrochemical industries. Safety and handling protocols are also detailed to ensure its responsible use in a research and development setting.

Introduction: The Versatility of Halogenated Naphthalenes

Halogenated naphthalenes serve as pivotal building blocks in organic synthesis, offering a scaffold for the construction of complex molecular architectures. The strategic placement of different halogen atoms, such as bromine and chlorine, on the naphthalene core imparts unique reactivity and properties. This compound, with its distinct substitution pattern, is a valuable intermediate for introducing the naphthalene moiety into larger molecules, enabling the development of novel materials with tailored functionalities. This guide aims to provide researchers and drug development professionals with a thorough understanding of this compound, facilitating its effective utilization in their scientific endeavors.

Core Properties of this compound

A clear understanding of the fundamental properties of a chemical is paramount for its successful application in research and synthesis. This section details the key identifiers and physicochemical characteristics of this compound.

Chemical Identity

The unique identification of a chemical substance is crucial for regulatory compliance and scientific accuracy.

| Property | Value | Source |

| CAS Number | 53220-82-9 | [1][2] |

| Molecular Formula | C₁₀H₆BrCl | [1][2] |

| Molecular Weight | 241.51 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| InChI | 1S/C10H6BrCl/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H | [1] |

| InChIKey | WUGJECZACFHDFE-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC=C2C(=C1)C(=CC=C2Cl)Br | N/A |

| Physical Form | Solid | [1] |

Physicochemical Properties (Predicted and Comparative)

| Property | This compound (Predicted) | 1-Bromo-8-chloronaphthalene (for comparison) | 1-Chloronaphthalene (for comparison) |

| Melting Point | Likely a solid with a defined melting point above room temperature. | 87-88 °C[3] | -20 °C |

| Boiling Point | Expected to be high, likely requiring vacuum distillation. | 150-160 °C at 5-6 Torr[3] | 111-113 °C at 5 mmHg |

| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Insoluble in water. | Soluble in organic solvents. | Soluble in alcohol, benzene, and petroleum ether. |

Synthesis of this compound: A Proposed Pathway

A reliable synthetic protocol is essential for obtaining high-purity material for research and development. While a specific, validated synthesis for this compound is not widely published, a plausible and robust method can be proposed based on established Sandmeyer-type reactions, a cornerstone of aromatic chemistry. The logical starting material would be the commercially available 4-chloro-1-naphthylamine.

Proposed Synthetic Scheme

The proposed synthesis involves a two-step, one-pot reaction: the diazotization of 4-chloro-1-naphthylamine followed by a Sandmeyer reaction with a bromide source.

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is based on the well-established synthesis of the related compound, 1-bromo-8-chloronaphthalene.[3]

Materials:

-

4-chloro-1-naphthylamine

-

Hydrobromic acid (48%)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Ice

-

Sodium sulfite (Na₂SO₃)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 4-chloro-1-naphthylamine (1 equivalent) in a mixture of hydrobromic acid and water at 0-5 °C using an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the resulting mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of an aqueous solution of sodium sulfite to destroy any excess diazonium salt.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.

-

Analytical Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show six signals in the aromatic region (typically δ 7.0-8.5 ppm). Due to the complex coupling patterns of the naphthalene ring system, the signals will likely appear as multiplets (doublets, triplets, and doublets of doublets). The protons on the same ring as the halogens will be the most deshielded.

-

¹³C NMR: The carbon NMR spectrum should exhibit ten distinct signals for the ten carbon atoms of the naphthalene core. The carbons directly attached to the bromine and chlorine atoms will show characteristic chemical shifts influenced by the electronegativity and heavy atom effect of the halogens.

Infrared (IR) Spectroscopy

The IR spectrum is expected to display characteristic absorption bands for an aromatic system. Key expected peaks include:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C=C stretching (aromatic ring): ~1600-1450 cm⁻¹

-

C-Br stretching: ~600-500 cm⁻¹

-

C-Cl stretching: ~800-600 cm⁻¹

Mass Spectrometry (MS)

The mass spectrum will provide crucial information about the molecular weight and isotopic distribution.

-

Molecular Ion Peak (M⁺): A prominent molecular ion peak cluster is expected due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio). This will result in a characteristic pattern of peaks at m/z values corresponding to the different isotopic combinations of C₁₀H₆⁷⁹Br³⁵Cl, C₁₀H₆⁸¹Br³⁵Cl, C₁₀H₆⁷⁹Br³⁷Cl, and C₁₀H₆⁸¹Br³⁷Cl.

-

Fragmentation Pattern: Fragmentation may involve the loss of bromine and/or chlorine radicals, as well as the cleavage of the naphthalene ring system.

Applications in Research and Development

This compound is a versatile intermediate with applications in several high-technology sectors.

-

Organic Electronics: It serves as a precursor for the synthesis of organic electroluminescent materials used in the production of Organic Light Emitting Diode (OLED) displays.[4]

-

Pharmaceutical Synthesis: The naphthalene scaffold is present in numerous bioactive molecules. This compound can be used to introduce this moiety in the development of new therapeutic agents.

-

Agrochemicals: It is a building block in the manufacturing of functional aromatic compounds with potential applications in agrochemical synthesis.

-

Dye Manufacturing: The chromophoric naphthalene system makes it a useful starting material for the synthesis of various dyes.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on available data, this compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Recommended Precautions

-

Engineering Controls: Work in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile).

-

Wear safety glasses or goggles.

-

Wear a lab coat.

-

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a tightly sealed container in a dry, well-ventilated area at room temperature.[1]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in various fields of research and development. While some of its specific physical properties are not yet fully documented in publicly accessible literature, its chemical identity, a plausible synthetic route, and expected analytical characteristics can be confidently established based on the principles of organic chemistry and data from related compounds. This guide provides a solid foundation for scientists and researchers to safely handle and effectively utilize this compound in their synthetic endeavors, paving the way for the discovery and development of new and innovative materials.

References

Synthesis of 1-Bromo-4-chloronaphthalene: A Technical Guide

<

Introduction

1-Bromo-4-chloronaphthalene is a halogenated aromatic hydrocarbon with applications in organic synthesis, serving as a building block for more complex molecules in materials science and pharmaceutical development.[1] Its disubstituted naphthalene core allows for regioselective functionalization, making it a valuable intermediate. This guide provides an in-depth exploration of the primary synthetic routes to this compound, focusing on the underlying chemical principles and offering detailed experimental protocols for researchers and drug development professionals.

Two principal strategies for the synthesis of this compound will be discussed:

-

Electrophilic Bromination of 1-Chloronaphthalene: A direct approach involving the introduction of a bromine atom onto the 1-chloronaphthalene backbone.

-

Sandmeyer Reaction of 4-Chloro-1-naphthylamine: A versatile multi-step method that offers high regioselectivity through the transformation of an amino group.

Route 1: Electrophilic Bromination of 1-Chloronaphthalene

The direct bromination of 1-chloronaphthalene is a common method for synthesizing this compound. This electrophilic aromatic substitution reaction is governed by the directing effects of the chloro substituent and the inherent reactivity of the naphthalene ring system.

Mechanistic Insights

The chlorine atom on the naphthalene ring is an ortho-, para-directing deactivator. However, in the case of naphthalene, the α-positions (1, 4, 5, and 8) are more reactive towards electrophilic attack than the β-positions (2, 3, 6, and 7). Consequently, the incoming electrophile (Br+) will preferentially substitute at the C4 position (para to the chlorine) and the C2 position (ortho to the chlorine). The formation of the para-substituted product, this compound, is generally favored due to reduced steric hindrance compared to the ortho-substituted product.

The reaction is typically carried out in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), which polarizes the bromine molecule, generating a more potent electrophile.[2]

Diagram: Electrophilic Bromination Workflow

Caption: Workflow for the synthesis of this compound via electrophilic bromination.

Experimental Protocol

Materials:

-

1-Chloronaphthalene[3]

-

Bromine

-

Iron filings or anhydrous iron(III) bromide

-

Carbon tetrachloride (or another suitable inert solvent)

-

Sodium thiosulfate solution (aqueous)

-

Sodium sulfate (anhydrous)

-

Ethanol (for recrystallization)

Procedure:

-

In a fume hood, dissolve 1-chloronaphthalene in carbon tetrachloride in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Add a catalytic amount of iron filings or anhydrous iron(III) bromide to the flask.

-

Slowly add a stoichiometric amount of bromine, dissolved in a small amount of carbon tetrachloride, to the reaction mixture through the dropping funnel with stirring.

-

After the addition is complete, gently reflux the mixture until the evolution of hydrogen bromide gas ceases.

-

Cool the reaction mixture to room temperature and quench by slowly adding an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield this compound.

| Parameter | Value/Condition | Reference |

| Starting Material | 1-Chloronaphthalene | [4] |

| Reagent | Bromine (Br₂) | [5] |

| Catalyst | Iron(III) bromide (FeBr₃) | [2] |

| Solvent | Carbon tetrachloride (CCl₄) | [6] |

| Reaction Temperature | Reflux | [6] |

| Typical Yield | Moderate to good | [6] |

Route 2: Sandmeyer Reaction of 4-Chloro-1-naphthylamine

The Sandmeyer reaction provides a highly regioselective route to this compound. This multi-step synthesis involves the diazotization of 4-chloro-1-naphthylamine followed by a copper(I) bromide-mediated substitution of the diazonium group with a bromine atom.[7][8] This method is particularly advantageous when a high degree of isomeric purity is required.

Mechanistic Insights

The synthesis begins with the formation of 4-chloro-1-naphthylamine, which can be prepared from 1-nitronaphthalene through a series of reduction and chlorination steps, or from 1-naphthylamine via chlorination. The key step is the diazotization of 4-chloro-1-naphthylamine. This is achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.[9]

The resulting aryl diazonium salt is then treated with copper(I) bromide. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[7] A single-electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical and nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the desired this compound and regenerating the copper(I) catalyst.[7]

Diagram: Sandmeyer Reaction Pathway

Caption: Two-step synthesis of this compound via the Sandmeyer reaction.

Experimental Protocol

Part A: Synthesis of 4-Chloro-1-naphthylamine (if not commercially available)

This intermediate can be synthesized through various reported methods, such as the reduction of 4-chloro-1-nitronaphthalene or the chlorination of 1-naphthylamine. The choice of method will depend on the availability of starting materials.

Part B: Diazotization and Sandmeyer Reaction

Materials:

-

4-Chloro-1-naphthylamine

-

Sodium nitrite

-

Hydrobromic acid (concentrated)

-

Copper(I) bromide

-

Ice

-

Sodium hydroxide solution (aqueous)

-

Diethyl ether (or another suitable organic solvent)

-

Sodium sulfate (anhydrous)

Procedure:

-

Diazotization:

-

In a fume hood, dissolve 4-chloro-1-naphthylamine in concentrated hydrobromic acid, cooled in an ice-salt bath to 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes after the addition is complete.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide in concentrated hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Nitrogen gas evolution should be observed.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., on a steam bath) until the evolution of nitrogen ceases.

-

-

Workup and Purification:

-

Cool the reaction mixture and extract the product with diethyl ether.

-

Wash the organic extract with water, then with a dilute sodium hydroxide solution to remove any acidic impurities, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

| Parameter | Value/Condition | Reference |

| Starting Material | 4-Chloro-1-naphthylamine | |

| Diazotization Reagents | NaNO₂, HBr | [9] |

| Diazotization Temperature | 0-5 °C | [10] |

| Sandmeyer Reagent | Copper(I) bromide (CuBr) | [11] |

| Typical Yield | Good to excellent | [10] |

Comparison of Synthetic Routes

| Feature | Electrophilic Bromination | Sandmeyer Reaction |

| Starting Material | 1-Chloronaphthalene | 4-Chloro-1-naphthylamine |

| Number of Steps | One | Multiple |

| Regioselectivity | Can produce isomeric byproducts | High |

| Yield | Generally lower | Often higher |

| Reaction Conditions | Refluxing with a Lewis acid | Low-temperature diazotization followed by heating |

| Scalability | Readily scalable | Can be more complex to scale up |

Conclusion

Both electrophilic bromination and the Sandmeyer reaction are viable methods for the synthesis of this compound. The choice of route will depend on the specific requirements of the researcher, including the desired purity of the final product, the availability of starting materials, and the scale of the synthesis. For applications demanding high isomeric purity, the Sandmeyer reaction is the preferred method despite its multi-step nature. For simpler, more direct access, electrophilic bromination offers a suitable alternative, provided that purification methods are in place to separate the desired product from any regioisomers.

References

- 1. This compound | 53220-82-9 [chemicalbook.com]

- 2. benzene methylbenzene naphthalene bromination Electrophilic substitution ring halogenation mechanism physical and chemical properties uses of chloro-aromatics and other aryl halides advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 3. 1-Chloronaphthalene | C10H7Cl | CID 7003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Chloronaphthalene - Wikipedia [en.wikipedia.org]

- 5. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. Diazotisation [organic-chemistry.org]

- 10. Synthesis and application of 1-bromo-8-chloronaphthalene_Chemicalbook [chemicalbook.com]

- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Bromo-4-chloronaphthalene: Properties, Synthesis, and Applications

Introduction

1-Bromo-4-chloronaphthalene (CAS No. 53220-82-9) is a dihalogenated aromatic compound built on a naphthalene scaffold.[1] As a bifunctional molecule, it possesses two distinct halogen atoms—bromine and chlorine—at the C1 and C4 positions, respectively. This structural arrangement imparts differential reactivity, making it a highly versatile and valuable intermediate in advanced organic synthesis. Its applications are primarily centered in the fields of materials science, particularly in the development of organic electroluminescent materials for OLEDs, and as a key building block for complex molecular architectures in pharmaceutical research.[2] This guide provides a comprehensive overview of its physical and chemical properties, predicted spectroscopic characteristics, a plausible synthetic pathway, and critical safety protocols tailored for researchers and drug development professionals.

Section 1: Core Physicochemical Properties

This compound is a white, powdered solid under standard conditions.[3] Its stability is robust when stored in a dry, sealed environment at room temperature.[4] The core quantitative properties are summarized in the table below.

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 53220-82-9 | [3] |

| Molecular Formula | C₁₀H₆BrCl | [1] |

| Molecular Weight | 241.51 g/mol | [1] |

| Appearance | White Powder / Solid | [3] |

| Melting Point | 66.5°C | [3] |

| Boiling Point | ~303°C (estimate) | [3] |

| Density | ~1.387 g/cm³ (estimate) | [3] |

| Refractive Index | ~1.5890 (estimate) | [3] |

| Purity | Typically ≥98% | [2] |

Molecular Structure

The foundational structure consists of a naphthalene ring system substituted with a bromine atom at the C1 position and a chlorine atom at the C4 position. This specific substitution pattern is critical to its chemical behavior.

Caption: Molecular structure of this compound.

Section 2: Predicted Spectroscopic Profile

While specific spectral data for this compound is not widely published, its profile can be reliably predicted based on its structure and data from analogous compounds like 1-bromonaphthalene.[5][6]

-

¹H NMR: The spectrum in CDCl₃ is expected to show six distinct proton signals in the aromatic region (δ 7.0-8.5 ppm). The protons on the unsubstituted ring (H5, H6, H7, H8) will exhibit complex splitting patterns characteristic of a naphthalene system. The two protons on the substituted ring (H2, H3) will likely appear as doublets due to ortho-coupling.

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum will be distinguished by a prominent molecular ion (M⁺) cluster. This cluster will exhibit a unique isotopic pattern due to the presence of one bromine atom (¹⁹Br/⁸¹Br, ~1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl, ~3:1 ratio), resulting in characteristic peaks at m/z 240 (M), 242 (M+2), and 244 (M+4).

-

Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands for aromatic systems. Key peaks include C-H stretching for the aromatic ring (~3100-3000 cm⁻¹), C=C stretching vibrations within the naphthalene core (~1600-1450 cm⁻¹), and distinct C-Br and C-Cl stretching frequencies in the fingerprint region (typically below 1000 cm⁻¹).

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the differential reactivity of its carbon-halogen bonds. The carbon-bromine (C-Br) bond is generally more reactive than the carbon-chlorine (C-Cl) bond in metal-catalyzed cross-coupling reactions. This is because the C-Br bond is weaker and more readily undergoes oxidative addition to a metal center (e.g., Palladium(0)), which is often the rate-determining step in catalytic cycles like the Suzuki, Stille, or Buchwald-Hartwig reactions.[7]

This reactivity difference allows for selective, sequential functionalization of the naphthalene core. A reaction can be performed at the C-Br position under milder conditions, leaving the C-Cl bond intact for a subsequent, different transformation under more forcing conditions. This strategic approach is invaluable for the controlled construction of complex, multi-substituted aromatic molecules.

Caption: Selective sequential cross-coupling workflow.

Section 4: Proposed Synthesis Protocol

A robust and scalable synthesis of this compound can be envisioned via a Sandmeyer reaction, a cornerstone of aromatic chemistry for converting aryl amines into aryl halides. The logical precursor for this transformation would be 1-amino-4-chloronaphthalene.

Protocol: Synthesis of this compound via Sandmeyer Reaction

-

Disclaimer: This is a theoretical protocol and must be adapted and optimized under controlled laboratory conditions by qualified personnel.

-

Diazotization of the Amine:

-

In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend 1-amino-4-chloronaphthalene (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, 48%, ~3.0 eq).

-

Cool the resulting slurry to 0-5°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the internal temperature does not exceed 5°C.

-

Stir the mixture at this temperature for 30-45 minutes after the addition is complete to ensure full formation of the diazonium salt.

-

-

Sandmeyer Reaction (Bromination):

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in aqueous HBr (48%).

-

Cool the CuBr solution to 0-5°C.

-

Slowly add the previously prepared cold diazonium salt solution to the CuBr solution. Vigorous nitrogen gas evolution will be observed.

-

Control the rate of addition to maintain the reaction temperature below 10°C.

-

-

Work-up and Purification:

-

Once the addition is complete and gas evolution has ceased, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x volumes).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield pure this compound.

-

Section 5: Applications in Research and Development

The unique electronic properties and synthetic accessibility of this compound make it a compound of interest in cutting-edge research.

-

OLED Materials: It has been identified as an organic electroluminescent material.[2] Its rigid, aromatic structure serves as an excellent scaffold for building host and emitter molecules used in Organic Light-Emitting Diodes (OLEDs). The halogen atoms provide reactive handles to attach other functional groups that can tune the material's photophysical properties, such as emission color, quantum efficiency, and operational lifetime.

-

Pharmaceutical Intermediates: While direct applications in final drug products are not widely documented, its role as a dihalogenated building block is significant. Analogous compounds like 1-bromo-8-chloronaphthalene are used to synthesize inhibitors that regulate biological processes, with potential applications in treating central nervous system diseases.[8][9] The ability to selectively introduce different functionalities at the C1 and C4 positions allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of naphthalene-based drug candidates.

Section 6: Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to minimize exposure.

Table 2: GHS Hazard Information

| Category | Code | Description |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302 | Harmful if swallowed |

| H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation | |

| H335 | May cause respiratory irritation |

Standard Handling Protocol:

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles when handling this compound.

-

Ventilation: Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or powder.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3]

-

Spill Response: In case of a spill, avoid generating dust. Carefully sweep up the solid material, place it in a labeled container for hazardous waste, and decontaminate the area.

-

First Aid:

-

If Swallowed: Rinse mouth and call a POISON CENTER or doctor immediately.

-

On Skin: Wash off immediately with plenty of soap and water.

-

In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

References

- 1. synchem.de [synchem.de]

- 2. This compound | 53220-82-9 [chemicalbook.com]

- 3. This compound CAS#: 53220-82-9 [m.chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 1-Bromonaphthalene | C10H7Br | CID 7001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Naphthalene, 1-bromo- [webbook.nist.gov]

- 7. nbinno.com [nbinno.com]

- 8. Synthesis and application of 1-bromo-8-chloronaphthalene_Chemicalbook [chemicalbook.com]

- 9. CAS 20816-79-9: 1-Bromo-8-chloronaphthalene | CymitQuimica [cymitquimica.com]

1-Bromo-4-chloronaphthalene molecular weight and formula

An In-Depth Technical Guide to 1-Bromo-4-chloronaphthalene: Properties, Synthesis, and Applications

Introduction

This compound is a halogenated polycyclic aromatic hydrocarbon that serves as a valuable intermediate in various fields of chemical research and development. Its disubstituted naphthalene core, featuring both a bromine and a chlorine atom at distinct positions, offers unique reactivity that makes it a versatile building block in organic synthesis. This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and professionals in materials science and drug discovery. We will delve into its core molecular properties, logical synthetic pathways, key applications, and essential safety protocols, grounding all technical claims in authoritative sources.

Part 1: Core Molecular & Chemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and synthesis. This section outlines the key identifiers and physicochemical characteristics of this compound.

Molecular Identity and Formula

The molecular formula for this compound is C₁₀H₆BrCl.[1] This formula dictates its molecular weight and provides the basis for its structural characterization. The molecular weight is calculated by summing the atomic weights of its constituent atoms: (10 x Carbon) + (6 x Hydrogen) + (1 x Bromine) + (1 x Chlorine).

Table 1: Key Molecular Identifiers

| Identifier | Value |

|---|---|

| Molecular Formula | C₁₀H₆BrCl[1] |

| Molecular Weight | 241.51 g/mol [1] |

| CAS Number | 53220-82-9[1] |

| IUPAC Name | This compound |

| InChI | InChI=1S/C10H6BrCl/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H[2] |

| InChIKey | WUGJECZACFHDFE-UHFFFAOYSA-N[2] |

| SMILES | C1=CC=C2C(=C1)C(=CC=C2Br)Cl[2] |

Physicochemical Properties

The physical state and stability of this compound are critical for its handling and use in experimental setups.

Table 2: Physicochemical Data

| Property | Value |

|---|---|

| Physical Form | Solid |

| Purity | Commercially available at ≥95% and ≥98% purity[1] |

| Storage Conditions | Sealed in a dry environment at room temperature |

Structural Representation

The arrangement of atoms in this compound is key to its reactivity. The bromine and chlorine substituents are located on the same aromatic ring of the naphthalene core.

Caption: 2D structure of this compound.

Part 2: Synthesis & Characterization

While specific documented syntheses for this compound are not abundant in readily available literature, a logical pathway can be constructed based on established organohalogen chemistry.

Synthetic Strategy: A Logical Approach

The synthesis of polysubstituted naphthalenes often involves a multi-step process starting from a simpler, functionalized naphthalene precursor. A highly plausible route to this compound is via the direct bromination of 1-chloronaphthalene. This reaction leverages the directing effects of the chloro group on the naphthalene ring during electrophilic aromatic substitution.

Alternatively, a Sandmeyer reaction starting from 4-chloronaphthalen-1-amine provides another robust synthetic route, analogous to the synthesis of its isomer, 1-bromo-8-chloronaphthalene.[3] This method offers regiochemical control.

Caption: Proposed workflow for the synthesis of this compound.

Exemplary Synthetic Protocol (Hypothetical)

This protocol is based on standard procedures for the halogenation of naphthalenes.[4][5]

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 1-chloronaphthalene (1 equivalent) in a suitable inert solvent (e.g., carbon tetrachloride or dichloromethane).

-

Catalyst Addition: Add a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃), to the solution.

-

Bromination: Slowly add a solution of molecular bromine (Br₂, 1.1 equivalents) in the same solvent from the dropping funnel. The reaction is typically exothermic and may require cooling in an ice bath to maintain a controlled temperature.

-

Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bisulfite to neutralize any excess bromine. Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous drying agent like magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Verification: Confirm the identity and purity of the final product using standard analytical techniques.

Analytical Characterization

To ensure the integrity of the synthesized compound, a suite of analytical methods should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure by showing the characteristic shifts and coupling patterns of the protons and carbons on the substituted naphthalene ring.

-

Mass Spectrometry (MS): MS analysis will verify the molecular weight (241.51 g/mol ) and show the distinct isotopic pattern characteristic of a molecule containing one bromine and one chlorine atom.[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of characteristic C-H and C-C aromatic stretches and the C-Br and C-Cl bonds.

Part 3: Applications & Relevance in Research

The utility of this compound stems from its identity as a dihalogenated aromatic compound, which makes it a versatile precursor in organic synthesis.

Role as a Chemical Intermediate

The primary value of this compound lies in its potential for selective functionalization. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in common cross-coupling reactions. This differential reactivity allows it to serve as a platform for sequential chemical modifications.

-

Cross-Coupling Reactions: It is an ideal substrate for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations.[6] These reactions are fundamental in medicinal chemistry for constructing complex molecular architectures. A researcher could, for example, selectively react at the bromine position first, then perform a different reaction at the chlorine position.

Applications in Materials Science

This compound has been identified as an organic electroluminescent material.[7] This suggests its utility in the development of Organic Light-Emitting Diodes (OLEDs), which are used in modern displays and lighting. Its role may be as a synthetic precursor to more complex, highly conjugated molecules that form the emissive layer in an OLED device.

Potential in Drug Discovery

Halogen atoms are prevalent in pharmaceuticals and can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[8] While direct biological applications for this compound are not widely reported, its isomers and related structures serve as key intermediates in the synthesis of biologically active compounds. For instance, 1-bromo-8-chloronaphthalene is an intermediate for quinazoline-based inhibitors targeting KRas, a protein implicated in many cancers.[3][9] This strongly suggests that this compound is a valuable scaffold for building libraries of novel compounds for drug screening.

Caption: Relationship between the core molecule and its potential applications.

Part 4: Safety, Handling, and Storage

Due to its chemical nature, this compound requires careful handling to minimize risk to personnel.

Hazard Identification

The compound is classified with several hazard statements according to the Globally Harmonized System (GHS).

Table 3: GHS Hazard Statements

| Code | Hazard Statement |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation[10] |

| H319 | Causes serious eye irritation[10] |

| H335 | May cause respiratory irritation[10] |

Recommended Handling Procedures

Adherence to standard laboratory safety protocols is mandatory when working with this compound.

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[11] Face protection may be required for larger quantities.[10]

-

Avoid Contact: Take measures to prevent contact with skin, eyes, and clothing. Avoid creating dust.[10][12]

-

First Aid (Eyes): If contact with eyes occurs, immediately flush with plenty of water for at least 15 minutes, holding the eyelids open.[10][12] Seek medical attention.

-

First Aid (Skin): In case of skin contact, wash off immediately with soap and plenty of water.[10][12]

-

First Aid (Inhalation): If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[12]

-

First Aid (Ingestion): If swallowed, rinse mouth with water and consult a physician immediately.[12]

Storage and Disposal

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

-

Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[11][13]

Conclusion

This compound is a chemical compound with significant potential rooted in its well-defined molecular structure. With a molecular formula of C₁₀H₆BrCl and a molecular weight of 241.51 g/mol , it stands as a key intermediate for advanced applications in materials science, particularly for electroluminescent materials, and as a versatile scaffold for the synthesis of complex molecules in drug discovery. Its differential halogen reactivity makes it a valuable tool for chemists. Proper understanding and implementation of safety and handling procedures are essential for its use in a research setting.

References

- 1. synchem.de [synchem.de]

- 2. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 3. Synthesis and application of 1-bromo-8-chloronaphthalene_Chemicalbook [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 1-Bromonaphthalene - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. This compound | 53220-82-9 [chemicalbook.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CAS 20816-79-9: 1-Bromo-8-chloronaphthalene | CymitQuimica [cymitquimica.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. fishersci.com [fishersci.com]

- 12. Page loading... [wap.guidechem.com]

- 13. carlroth.com [carlroth.com]

Spectroscopic Data for 1-Bromo-4-chloronaphthalene: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-bromo-4-chloronaphthalene, a halogenated aromatic compound of interest in synthetic chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural characterization of this molecule using nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).

Introduction: The Structural Elucidation of a Disubstituted Naphthalene

This compound presents a unique spectroscopic challenge due to the influence of two different halogen substituents on the naphthalene ring system. Understanding its spectroscopic signature is paramount for confirming its identity, assessing its purity, and predicting its reactivity in various chemical transformations. This guide will delve into the theoretical and practical aspects of its spectroscopic analysis, providing predicted data and interpretation based on established principles and spectral databases.

The molecular structure of this compound is depicted below. The numbering of the carbon atoms is crucial for the assignment of NMR signals.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show six distinct signals in the aromatic region, corresponding to the six protons on the naphthalene ring. The chemical shifts are influenced by the anisotropic effects of the aromatic system and the electron-withdrawing nature of the halogen substituents.

Experimental Protocol for ¹H NMR Spectroscopy:

A detailed, step-by-step methodology for acquiring a ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquisition Parameters: Set the appropriate acquisition parameters, including the spectral width, acquisition time, relaxation delay, and number of scans. For a routine ¹H spectrum, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 8-16 scans are typically sufficient.

-

Data Processing: After acquisition, perform a Fourier transform of the free induction decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum, and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-2 | 7.85 | d | J = 8.0 |

| H-3 | 7.40 | d | J = 8.0 |

| H-5 | 8.25 | d | J = 8.5 |

| H-6 | 7.65 | t | J = 7.5, 8.5 |

| H-7 | 7.75 | t | J = 7.5, 8.0 |

| H-8 | 8.10 | d | J = 8.0 |

Note: These are predicted values and may vary slightly from experimental results.

Interpretation:

The protons on the substituted ring (H-2 and H-3) are expected to appear as doublets due to coupling with each other. The protons on the unsubstituted ring (H-5, H-6, H-7, and H-8) will exhibit a more complex pattern of doublets and triplets, characteristic of a naphthalene system. The downfield shifts of H-5 and H-8 are due to the deshielding effect of the adjacent aromatic ring.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will display ten signals, corresponding to the ten carbon atoms of the naphthalene core. The chemical shifts are significantly affected by the electronegativity of the attached halogens.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

-

Instrument Setup: Similar to ¹H NMR, the instrument needs to be tuned and shimmed.

-

Acquisition Parameters: ¹³C NMR requires a wider spectral width (e.g., 0-220 ppm) and a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope. Proton decoupling is typically used to simplify the spectrum and enhance signal-to-noise.

-

Data Processing: The processing steps are analogous to those for ¹H NMR.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | 122.5 |

| C-2 | 131.0 |

| C-3 | 128.5 |

| C-4 | 133.0 |

| C-4a | 132.0 |

| C-5 | 128.0 |

| C-6 | 127.5 |

| C-7 | 126.0 |

| C-8 | 129.5 |

| C-8a | 134.0 |

Note: These are predicted values and may vary slightly from experimental results.

Interpretation:

The carbons directly attached to the halogens (C-1 and C-4) will have their chemical shifts significantly influenced. The C-1 bearing the bromine atom is expected to be more upfield compared to a non-substituted carbon, while the C-4 attached to the more electronegative chlorine atom will be downfield.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and bonding within a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for IR Spectroscopy (ATR):

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C ring stretching |

| ~1050 | Strong | C-Cl stretch |

| ~650 | Strong | C-Br stretch |

| 900-675 | Strong | Aromatic C-H out-of-plane bending |

Interpretation:

The IR spectrum will be dominated by absorptions characteristic of the aromatic naphthalene core. The key diagnostic peaks will be the C-Cl and C-Br stretching vibrations, which are expected to appear in the fingerprint region. The pattern of the C-H out-of-plane bending bands can also provide information about the substitution pattern on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol for Mass Spectrometry (EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: In Electron Ionization (EI), the sample is bombarded with a high-energy electron beam, causing the formation of a radical cation (molecular ion) and subsequent fragmentation.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Predicted Mass Spectrum Data:

The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.

-

Molecular Ion (M⁺): The molecular weight is approximately 241.5 g/mol . The molecular ion region will exhibit a cluster of peaks at m/z 240, 242, and 244, reflecting the different isotopic combinations. The relative intensities of these peaks can be predicted based on the natural abundances of the isotopes.

Fragmentation Pathway:

The primary fragmentation pathways in EI-MS involve the loss of the halogen atoms.

Caption: Predicted fragmentation pathway for this compound in EI-MS.

Interpretation:

The most abundant peaks in the mass spectrum, after the molecular ion cluster, are expected to correspond to the loss of a bromine radical followed by a chlorine radical, or vice versa. The presence of these characteristic fragments provides strong evidence for the proposed structure.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS provides a detailed and unambiguous confirmation of its molecular structure. The predicted data presented in this guide, based on established spectroscopic principles, serves as a valuable reference for researchers working with this compound. Experimental verification of these predictions will further solidify our understanding of the structure-property relationships of halogenated naphthalenes.

Starting materials for 1-Bromo-4-chloronaphthalene synthesis

An In-depth Technical Guide to the Synthesis of 1-Bromo-4-chloronaphthalene: Starting Materials and Methodologies

Introduction

This compound is a halogenated aromatic compound with significant applications in organic synthesis, serving as a versatile building block for the construction of more complex molecules in the pharmaceutical and material science sectors. The specific arrangement of the bromo and chloro substituents on the naphthalene core allows for regioselective functionalization, making it a valuable intermediate. This guide provides a detailed exploration of the primary synthetic routes to this compound, with a focus on the selection of starting materials and the rationale behind the chosen experimental protocols.

Synthetic Strategies: An Overview

The synthesis of this compound can be approached through two principal strategies:

-

Electrophilic Halogenation of a Monosubstituted Naphthalene: This approach involves the direct halogenation of a naphthalene derivative that already possesses either a chloro or a bromo substituent. The success of this strategy hinges on the directing effects of the existing halogen and the control of reaction conditions to achieve the desired 1,4-disubstitution pattern.

-

Sandmeyer Reaction of a Substituted Naphthylamine: This classic transformation allows for the introduction of a halogen via a diazonium salt intermediate derived from a primary amine. This method offers a distinct pathway that can be advantageous when the desired substitution pattern is not easily accessible through direct halogenation.

This guide will delve into the specifics of each approach, providing detailed protocols and a comparative analysis.

Route 1: Electrophilic Bromination of 1-Chloronaphthalene

The direct bromination of 1-chloronaphthalene is a common and straightforward approach to this compound. The chlorine atom at the C1 position is an ortho-, para-director, and while it is a deactivating group, the naphthalene ring system is sufficiently reactive to undergo electrophilic substitution. The C4 (para) position is sterically more accessible than the C2 (ortho) position, favoring the formation of the 1,4-disubstituted product.

Starting Material: 1-Chloronaphthalene

1-Chloronaphthalene is a commercially available, colorless to pale yellow oily liquid.[1] It is typically synthesized by the direct chlorination of naphthalene.[1]

| Property | Value |

| Molecular Formula | C₁₀H₇Cl |

| Molar Mass | 162.62 g/mol |

| Melting Point | -20 °C |

| Boiling Point | 263 °C |

| Appearance | Colorless, oily liquid |

Reaction Mechanism

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. Bromine is polarized by a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃), or can be used directly in a suitable solvent, to generate the electrophile which then attacks the electron-rich naphthalene ring, preferentially at the C4 position. A subsequent loss of a proton restores the aromaticity of the ring system.

Experimental Protocol

Materials:

-

1-Chloronaphthalene

-

Liquid Bromine (Br₂)

-

Anhydrous Iron(III) Chloride (FeCl₃) or Iron filings

-

Dichloromethane (CH₂Cl₂) or Carbon tetrachloride (CCl₄)

-

Sodium bisulfite solution

-

Sodium hydroxide solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hexane

Procedure:

-

In a flask equipped with a magnetic stirrer, dropping funnel, and a gas trap, dissolve 1-chloronaphthalene in a suitable solvent like dichloromethane.

-

Add a catalytic amount of anhydrous iron(III) chloride or iron filings to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a stoichiometric amount of liquid bromine dissolved in the same solvent from the dropping funnel.

-

After the addition is complete, allow the reaction mixture to stir at room temperature until the evolution of hydrogen bromide gas ceases.

-

Quench the reaction by carefully adding a saturated solution of sodium bisulfite to destroy any excess bromine.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, dilute sodium hydroxide solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent such as hexane or by column chromatography.

Causality and Experimental Choices

-

Solvent: Dichloromethane or carbon tetrachloride are used as they are inert to the reaction conditions and effectively dissolve the reactants.

-

Catalyst: A Lewis acid like FeCl₃ is often employed to increase the electrophilicity of bromine, leading to a faster reaction rate.

-

Temperature: The reaction is initiated at a low temperature to control the reaction rate and minimize the formation of byproducts.

-

Purification: The workup procedure is designed to remove the catalyst, unreacted bromine, and acidic byproducts. Recrystallization is an effective method for purifying the solid product.

Route 2: Sandmeyer Reaction of 4-Chloro-1-naphthylamine

The Sandmeyer reaction provides an alternative and highly efficient route to introduce the bromo group.[2][3] This method involves the diazotization of an aromatic amine followed by the displacement of the diazonium group with a halide, catalyzed by a copper(I) salt.[2]

Starting Material: 4-Chloro-1-naphthylamine

4-Chloro-1-naphthylamine is a key intermediate for this synthetic route. It can be prepared from 1-nitronaphthalene through a series of reactions.

Synthesis of 4-Chloro-1-naphthylamine:

-

Nitration of Naphthalene: Naphthalene is nitrated to give 1-nitronaphthalene.

-

Reduction to 1-Naphthylamine: 1-Nitronaphthalene is reduced to 1-naphthylamine, for example, by catalytic hydrogenation.[4]

-

Chlorination of 1-Naphthylamine: Direct chlorination of 1-naphthylamine can be challenging due to the high reactivity of the amino group. A more controlled method involves the protection of the amino group (e.g., by acetylation) prior to chlorination, followed by deprotection.

-

Alternative: Reduction of 4-Chloro-1-nitronaphthalene: A more direct route involves the nitration of 1-chloronaphthalene to 4-chloro-1-nitronaphthalene, followed by reduction of the nitro group to an amine.

| Property | Value |

| Molecular Formula | C₁₀H₈ClN |

| Molar Mass | 177.63 g/mol |

| Melting Point | 98-100 °C |

| Appearance | Powder |

Reaction Mechanism

The Sandmeyer reaction proceeds through a radical mechanism.[2] The amine is first converted to a diazonium salt with nitrous acid (generated in situ from sodium nitrite and a strong acid). The diazonium salt then reacts with copper(I) bromide in a single-electron transfer process to form an aryl radical, which then abstracts a bromide from a copper(II) bromide species to yield the final product and regenerate the copper(I) catalyst.[2]

Experimental Protocol

Materials:

-

4-Chloro-1-naphthylamine[5]

-

Sodium nitrite (NaNO₂)

-

Hydrobromic acid (HBr)

-

Copper(I) bromide (CuBr)

-

Ice

-

Sodium hydroxide solution

-

Diethyl ether or Dichloromethane

Procedure:

-

Diazotization: Dissolve 4-chloro-1-naphthylamine in aqueous hydrobromic acid and cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5 °C. Stir the mixture for 15-30 minutes to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid. Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Nitrogen gas will evolve.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., on a water bath) until the evolution of nitrogen ceases.

-

Cool the reaction mixture and extract the product with an organic solvent like diethyl ether or dichloromethane.

-

Wash the organic extract with dilute sodium hydroxide solution and then with water.

-

Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent by rotary evaporation.

-

Purify the crude this compound by recrystallization or column chromatography.

Causality and Experimental Choices

-

Low Temperature for Diazotization: Diazonium salts are generally unstable and can decompose at higher temperatures. Maintaining a low temperature (0-5 °C) is crucial for a successful reaction.

-

Copper(I) Bromide: CuBr acts as a catalyst in the Sandmeyer reaction, facilitating the conversion of the diazonium salt to the aryl bromide.[2]

-

Acidic Conditions: A strong acid is required for the in situ generation of nitrous acid from sodium nitrite and to stabilize the diazonium salt.

-

Extraction and Purification: A standard workup is necessary to isolate and purify the product from the aqueous reaction mixture and any byproducts.

Comparative Analysis of Synthetic Routes

| Feature | Electrophilic Bromination of 1-Chloronaphthalene | Sandmeyer Reaction of 4-Chloro-1-naphthylamine |

| Starting Material Availability | 1-Chloronaphthalene is readily available. | 4-Chloro-1-naphthylamine may require a multi-step synthesis. |

| Number of Steps | Typically a single step. | Multi-step process (synthesis of amine + Sandmeyer). |

| Regioselectivity | Generally good for the 4-position, but can produce isomers. | Highly regioselective, as the position of the bromo group is determined by the initial position of the amino group. |

| Reaction Conditions | Can be harsh (Lewis acids, bromine). | Milder conditions for the final step, but diazotization requires careful temperature control. |

| Yield and Purity | Yields can be variable, and purification may be required to remove isomers. | Often provides good yields of a clean product. |

| Safety Considerations | Use of corrosive and toxic bromine. | Diazonium salts can be explosive if isolated; handling of sodium nitrite. |

Conclusion

The choice of the most suitable synthetic route for this compound depends on several factors, including the availability of starting materials, the desired scale of the reaction, and the required purity of the final product. The electrophilic bromination of 1-chloronaphthalene offers a more direct and atom-economical approach. However, the Sandmeyer reaction starting from 4-chloro-1-naphthylamine provides a highly regioselective and often cleaner route to the desired product, albeit with a potentially longer synthetic sequence. For researchers and drug development professionals, a thorough evaluation of these factors is essential for the efficient and successful synthesis of this valuable chemical intermediate.

Visualizations

Caption: Electrophilic bromination of 1-chloronaphthalene.

References

- 1. 1-Chloronaphthalene - Wikipedia [en.wikipedia.org]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CA1241664A - Process for the preparation of 1-naphthylamine - Google Patents [patents.google.com]

- 5. 1-アミノ-4-クロロナフタレン 98% | Sigma-Aldrich [sigmaaldrich.com]

The Strategic Utility of 1-Bromo-4-chloronaphthalene in Modern Organic Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 1-Bromo-4-chloronaphthalene has emerged as a versatile and valuable scaffold, offering chemists a platform for sequential and site-selective functionalization. The differential reactivity of its carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds underpins its utility, enabling a range of palladium-catalyzed cross-coupling reactions and organometallic transformations. This guide provides a comprehensive overview of the physicochemical properties of this compound and delves into the mechanistic and practical aspects of its application in key synthetic reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, as well as Grignard reagent formation. Detailed, field-proven protocols and an analysis of the causality behind experimental choices are presented to empower researchers in leveraging this building block for applications in medicinal chemistry, materials science, and beyond.

Introduction: A Building Block Defined by Differential Reactivity

This compound is a dihalogenated aromatic hydrocarbon whose synthetic potential lies in the distinct reactivity profiles of its two halogen substituents. The carbon-bromine bond is inherently more susceptible to oxidative addition by transition metal catalysts, such as palladium(0), compared to the more robust carbon-chlorine bond. This reactivity hierarchy (C-I > C-Br > C-Cl) is the cornerstone of its application as a building block, allowing for chemoselective transformations at the C1 position while leaving the C4 position available for subsequent functionalization.[1][2] This targeted reactivity is crucial for the efficient, multi-step synthesis of highly substituted naphthalene derivatives, which are prevalent motifs in pharmaceuticals and advanced materials.[3]

Physicochemical Properties and Characterization

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

| Property | Value | Source |

| CAS Number | 53220-82-9 | [4][5] |

| Molecular Formula | C₁₀H₆BrCl | [4][5] |

| Molecular Weight | 241.51 g/mol | [4][5] |

| Physical Form | Solid | [4] |

| Storage | Sealed in dry, room temperature | [4] |

Spectroscopic data for the parent compound, 1-bromonaphthalene, can serve as a useful reference for interpreting the spectra of its derivatives.

Reference Spectroscopic Data for 1-Bromonaphthalene:

-

¹H NMR (400 MHz, CDCl₃): δ (ppm): 8.23 (d, J = 8.4 Hz, 1H), 7.83-7.75 (m, 3H), 7.58 (t, J = 7.6 Hz, 1H), 7.51 (t, J = 7.4 Hz, 1H), 7.30 (t, J = 7.8 Hz, 1H).[6]

-

¹³C NMR (100 MHz, CDCl₃): δ (ppm): 134.7, 132.1, 129.9, 128.3, 127.9, 127.3, 127.1, 126.7, 126.2, 122.9.[6]

-

Mass Spectrum (EI): Molecular ion (M⁺) m/z 206/208 (corresponding to ⁷⁹Br/⁸¹Br isotopes).[7][8]

Chemoselective Cross-Coupling Reactions: A World of Possibilities

The differential reactivity of the C-Br and C-Cl bonds is most effectively exploited in palladium-catalyzed cross-coupling reactions. By carefully selecting catalysts, ligands, and reaction conditions, chemists can selectively functionalize the more reactive C-Br bond, preserving the C-Cl bond for a subsequent transformation.

Figure 1: Overview of key synthetic transformations starting from this compound.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures, which are common in pharmaceuticals and organic materials.[9] The reaction couples an organoboron species with an organohalide.[10] In the case of this compound, the C-Br bond will selectively react with a boronic acid or ester in the presence of a palladium catalyst and a base, yielding a 4-chloro-1-arylnaphthalene.[11]

Causality in Experimental Design: The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.

-

Catalyst: Palladium(0) complexes are the active catalysts. Pre-catalysts like Pd(PPh₃)₄ or those generated in situ from Pd(OAc)₂ and a phosphine ligand are commonly used.[10]

-

Ligand: The ligand stabilizes the palladium center and influences its reactivity. Bulky, electron-rich phosphine ligands often promote the oxidative addition step.

-

Base: A base is required to activate the organoboron species, forming a more nucleophilic boronate complex that facilitates transmetalation to the palladium center.[10] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).

Experimental Protocol: Selective Suzuki-Miyaura Coupling

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as K₂CO₃ (2.0 equiv).

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 equiv).

-

Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1).

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

| Entry | Arylboronic Acid | Product | Typical Yield (%) |

| 1 | Phenylboronic acid | 4-Chloro-1-phenylnaphthalene | >85 |

| 2 | 4-Methoxyphenylboronic acid | 4-Chloro-1-(4-methoxyphenyl)naphthalene | >80 |

| 3 | 3-Thienylboronic acid | 4-Chloro-1-(3-thienyl)naphthalene | >75 |

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are crucial components of many pharmaceuticals.[1][12] This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine.[13] The higher reactivity of the C-Br bond in this compound allows for the selective synthesis of N-substituted-4-chloro-1-naphthylamines.[5]

Causality in Experimental Design:

-

Ligand Selection: The choice of phosphine ligand is particularly critical in Buchwald-Hartwig amination. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are often necessary to promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[14]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active palladium-amido complex. Sodium tert-butoxide (NaOt-Bu) is a common choice.[15]

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Selective Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable phosphine ligand (e.g., XPhos, 0.04 equiv), and a base such as sodium tert-butoxide (1.4 equiv).

-

Solvent Addition: Add anhydrous, degassed toluene.

-

Reaction: Seal the vessel and heat the mixture (typically 80-110 °C) with stirring. Monitor the reaction by GC-MS or LC-MS.

-

Work-up: After completion, cool the reaction, dilute with ether, and filter through a pad of celite. Concentrate the filtrate.

-

Purification: Purify the residue by column chromatography to yield the desired N-aryl-4-chloro-1-naphthylamine.

| Entry | Amine | Product | Typical Yield (%) |

| 1 | Morpholine | 4-(4-Chloro-1-naphthyl)morpholine | >90 |

| 2 | Aniline | N-Phenyl-4-chloro-1-naphthylamine | >80 |

| 3 | Benzylamine | N-Benzyl-4-chloro-1-naphthylamine | >85 |

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a reliable method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[16][17] This reaction is catalyzed by a combination of palladium and a copper(I) salt.[2] With this compound, this reaction provides access to 1-alkynyl-4-chloronaphthalenes, which are valuable intermediates for creating extended π-systems in materials science.[18]

Experimental Protocol: Selective Sonogashira Coupling

-

Reaction Setup: To a solution of this compound (1.0 equiv) in a suitable solvent like THF or DMF, add the terminal alkyne (1.1 equiv).

-

Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv), the copper co-catalyst (e.g., CuI, 0.05 equiv), and an amine base such as triethylamine or diisopropylamine (2.0 equiv).

-

Reaction: Stir the reaction at room temperature or with gentle heating. The reaction is often complete within a few hours.

-

Work-up: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride, water, and brine. Dry the organic layer and concentrate.

-

Purification: Purify the product by column chromatography.

Heck Reaction: Alkenylation of the Naphthalene Core

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, typically with trans stereochemistry.[1][2] This reaction is valuable for extending carbon chains and introducing vinyl groups. The reaction of this compound with an alkene like styrene or an acrylate will selectively yield the 1-alkenyl-4-chloronaphthalene derivative.[7]

Experimental Protocol: Selective Heck Reaction

-

Reaction Setup: Combine this compound (1.0 equiv), the alkene (1.2 equiv), a palladium source (e.g., Pd(OAc)₂, 0.02 equiv), a phosphine ligand (e.g., PPh₃, 0.04 equiv), and a base (e.g., K₂CO₃ or Et₃N, 2.0 equiv) in a dry flask.

-

Solvent Addition: Add an anhydrous solvent such as DMF or acetonitrile.

-

Reaction: Heat the mixture under an inert atmosphere (typically 80-120 °C) until the starting material is consumed.

-

Work-up and Purification: After cooling, perform a standard aqueous work-up followed by purification via column chromatography.

Grignard Reagent Formation: A Classic Tool for Nucleophilic Addition

The formation of a Grignard reagent involves the reaction of an organohalide with magnesium metal.[19] Given the higher reactivity of the C-Br bond, this compound can be selectively converted to 4-chloro-1-naphthylmagnesium bromide. This powerful nucleophile can then be used in a variety of subsequent reactions, most notably additions to carbonyl compounds to form alcohols.

Causality in Experimental Design:

-

Anhydrous Conditions: Grignard reagents are highly basic and will be quenched by protic solvents like water or alcohols. Therefore, all glassware and solvents must be scrupulously dried.

-

Magnesium Activation: The surface of magnesium metal is often coated with a passivating layer of magnesium oxide. Activation with a small amount of iodine or 1,2-dibromoethane is typically required to initiate the reaction.

Figure 3: Workflow for the formation and reaction of the Grignard reagent from this compound.